molecular formula C10H19NO2 B1400561 trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester CAS No. 1193512-60-5

trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester

Cat. No.: B1400561
CAS No.: 1193512-60-5
M. Wt: 185.26 g/mol
InChI Key: KTBOUHYPMKNDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester: is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring an amino group at the 4-position and an isopropyl ester group at the carboxylic acid position

Scientific Research Applications

Chemistry: In organic synthesis, trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: It can act as a lysine analogue, useful in characterizing binding sites in proteins such as plasminogen .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of different products.

Mechanism of Action

The compound acts as an antifibrinolytic agent, inhibiting plasmin-induced fibrinolysis . It is also used as a lysine analogue to characterize binding sites in plasminogen .

Safety and Hazards

It’s important to ensure adequate ventilation when handling this compound. Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation . Dust formation should be avoided, and the compound should not be released into the environment . It should be stored away from oxidizing agents, in a cool, dry, and well-ventilated condition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester typically involves the catalytic hydrogenation of 4-aminobenzoic acid derivatives. The process can be carried out under basic conditions using suitable catalysts such as platinum or Raney nickel. The reaction is performed in a suitable solvent or solvent mixture, often under low hydrogen pressure, to achieve a high yield of the trans isomer .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the epimerization of cis-4-amino-1-cyclohexanecarboxylic acid to the trans form, often using sodium hydroxide or potassium alkoxides as bases . The reaction conditions are optimized to ensure high purity and yield, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides and other substituted products.

Comparison with Similar Compounds

  • cis 4-Amino-cyclohexanecarboxylic acid isopropyl ester
  • trans 4-Aminocyclohexanecarboxylic acid
  • cis 4-Aminocyclohexanecarboxylic acid

Comparison:

Properties

IUPAC Name

propan-2-yl 4-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h7-9H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBOUHYPMKNDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester
Reactant of Route 2
Reactant of Route 2
trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester
Reactant of Route 3
Reactant of Route 3
trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester
Reactant of Route 4
Reactant of Route 4
trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester
Reactant of Route 5
Reactant of Route 5
trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester
Reactant of Route 6
Reactant of Route 6
trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.